4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of other valuable compounds or materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the oxo group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the thiazole ring: This can be done through condensation reactions involving thioamides and α-haloketones.
Incorporation of the tert-butyl group: This step might involve alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Substitution: Various substitution reactions can be performed on the thiazole ring or the tert-butyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide: Lacks the tert-butyl group.
4-tert-butyl-2-oxopyrrolidine-3-carboxamide: Lacks the thiazole ring.
N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.
Uniqueness
The presence of both the tert-butyl group and the thiazole ring in 4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide makes it unique compared to its analogs. These structural features can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-tert-butyl-N-(3-methyl-1,2-thiazol-5-yl)-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-7-5-9(19-16-7)15-12(18)10-8(13(2,3)4)6-14-11(10)17/h5,8,10H,6H2,1-4H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINGJPVBYPGTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2C(CNC2=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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